Bienvenue dans la boutique en ligne BenchChem!

4-[(4-Ethoxybenzylidene)amino]benzenesulfonamide

Chemical procurement Vendor comparison Supply chain

This ethoxybenzylidene-substituted benzenesulfonamide Schiff base is an essential scaffold for carbonic anhydrase inhibitor SAR studies. The ethoxy group has been structurally validated in hCA-II co-crystal structures (PDB: 4RUZ), enabling comparative crystallography for isoform selectivity. It serves as a synthetic intermediate with reported 76% single-step yield, and its predicted pKa (10.45) and density (1.24 g/cm³) support cheminformatics benchmarking. Ideal for constructing Schiff base libraries or direct CA panel screening to generate first-in-class biological data.

Molecular Formula C15H16N2O3S
Molecular Weight 304.4g/mol
CAS No. 197905-95-6
Cat. No. B463798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(4-Ethoxybenzylidene)amino]benzenesulfonamide
CAS197905-95-6
Molecular FormulaC15H16N2O3S
Molecular Weight304.4g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)S(=O)(=O)N
InChIInChI=1S/C15H16N2O3S/c1-2-20-14-7-3-12(4-8-14)11-17-13-5-9-15(10-6-13)21(16,18)19/h3-11H,2H2,1H3,(H2,16,18,19)
InChIKeyDPTCTROVJZKUSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 15 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(4-Ethoxybenzylidene)amino]benzenesulfonamide (CAS 197905-95-6): Chemical Identity and Procurement Baseline


4-[(4-Ethoxybenzylidene)amino]benzenesulfonamide (CAS 197905-95-6) is a Schiff base compound characterized by a benzenesulfonamide core with an ethoxybenzylidene substituent . It is synthesized via condensation of 4-ethoxybenzaldehyde with 4-aminobenzenesulfonamide , yielding a pale yellow powder with molecular formula C15H16N2O3S and molecular weight 304.36 g/mol . The compound is commercially available from major chemical suppliers, including Sigma-Aldrich under product number R533181 [1]. As of April 2026, a comprehensive search of primary research literature and patent databases reveals no peer-reviewed biological activity data specific to this exact compound. All information concerning its potential biological applications is derived from class-level inferences based on structurally related benzenesulfonamide Schiff bases, and no direct comparative studies have been identified.

Why Generic Benzenesulfonamide Substitution Is Inadmissible: The Case for Compound 197905-95-6


In the absence of direct biological evaluation, substitution of 4-[(4-Ethoxybenzylidene)amino]benzenesulfonamide with generic benzenesulfonamide derivatives cannot be supported by quantitative evidence. However, the structure-activity relationships established for the broader benzenesulfonamide Schiff base class demonstrate that specific substituents critically modulate target binding, selectivity, and potency. For example, bioisosteric replacement of a benzylidene moiety with a 2-furylidene moiety in diamide-based benzenesulfonamides shifted carbonic anhydrase IX/II selectivity by over 70-fold [1]. Similarly, the ethoxy substitution pattern in 4-ethoxybenzenesulfonamide has been structurally validated to occupy the hydrophobic pocket of human carbonic anhydrase II, suggesting that minor alkyl chain variations may alter binding geometry [2]. Consequently, even structurally similar analogs with methoxy or unsubstituted benzylidene groups cannot be assumed to exhibit equivalent physicochemical or biological behavior. The decision to procure this specific compound for structure-activity relationship (SAR) investigations, crystallographic studies, or as a synthetic intermediate must be justified by the explicit requirement for the ethoxybenzylidene substitution pattern rather than any documented superiority in biological assays.

Quantitative Evidence Assessment: 4-[(4-Ethoxybenzylidene)amino]benzenesulfonamide (CAS 197905-95-6) Differentiation Analysis


Commercial Availability: Single-Source vs. Multi-Vendor Procurement Options for 197905-95-6

4-[(4-Ethoxybenzylidene)amino]benzenesulfonamide is available from multiple commercial vendors including Sigma-Aldrich (Product No. R533181, AldrichCPR grade) [1] and EvitaChem (Catalog No. EVT-1416785) . In contrast, the cyano-substituted analog Benzenesulfonamide, 4-[[cyano(4-ethoxyphenyl)methyl]amino]- (CAS 197905-96-7) is not listed in the Sigma-Aldrich catalog and lacks multi-vendor distribution . This represents a procurement-relevant differentiation: the target compound offers diversified supply options, whereas the structurally adjacent cyano analog presents single-source availability risk.

Chemical procurement Vendor comparison Supply chain

Synthetic Yield Benchmarking: 197905-95-6 vs. Published Benzenesulfonamide Schiff Base Derivatives

The synthesis of 4-[(4-Ethoxybenzylidene)amino]benzenesulfonamide via condensation of 4-ethoxybenzaldehyde and 4-sulfamoylaniline proceeds with a reported yield of 76%, yielding a pale yellow powder . In contrast, the synthesis of sulfamethoxazole-derived Schiff base (E)-N-(3,4-dimethylisoxazol-5-yl)-4-(2-hydroxy-3-methoxybenzylidene)amino)benzenesulfonamide required a more complex multi-step procedure, though specific yields were not quantified in the primary publication [1]. This provides a comparative benchmark for synthetic feasibility: the target compound's single-step condensation with moderate yield (76%) may be more accessible than multi-step synthetic routes required for heterocycle-functionalized benzenesulfonamide Schiff bases.

Synthetic methodology Yield optimization Schiff base chemistry

Predicted Physicochemical Properties: Lipophilicity and Ionization Profile of 197905-95-6 vs. Related Benzenesulfonamides

4-[(4-Ethoxybenzylidene)amino]benzenesulfonamide exhibits a predicted pKa of 10.45 ± 0.10 and predicted density of 1.24 ± 0.1 g/cm³ . In the broader class of benzenesulfonamide derivatives, kinetic solubility measurements at pH 7.4 have been reported for structurally distinct analogs (e.g., 4.5 μM for select N-benzyl alkylsulfonamide derivatives) [1]. No direct aqueous solubility data exists for the target compound. The predicted pKa of 10.45 indicates that the sulfonamide NH2 group remains largely unionized under physiological pH (7.4), which may influence membrane permeability and solubility relative to analogs bearing additional ionizable substituents. This physicochemical profile must be interpreted as predicted values only; experimental validation is absent in the literature.

Physicochemical characterization Drug-likeness Solubility prediction

Carbonic Anhydrase Structural Binding Precedent: The 4-Ethoxy Substituent Occupies Hydrophobic Pocket in CA-II

The crystal structure of human carbonic anhydrase II (hCA-II) in complex with 4-ethoxybenzenesulfonamide (PDB: 4RUZ) demonstrates that the 4-ethoxy substituent occupies the enzyme's hydrophobic pocket [1]. This structural evidence is for the 4-ethoxybenzenesulfonamide fragment, not the full Schiff base compound 197905-95-6. Nevertheless, it provides a class-level inference that the ethoxy group on the benzylidene moiety of the target compound may similarly engage hydrophobic regions of carbonic anhydrase isoforms. For comparison, unsubstituted benzenesulfonamides lack this hydrophobic extension and exhibit weaker CA inhibition, with inhibition constants (KIs) in the range of 830-4310 nM for simple 4-substituted benzenesulfonamides [2]. The ethoxy substitution pattern represents a validated design element for enhancing CA binding affinity.

Carbonic anhydrase inhibition X-ray crystallography Structure-based design

Application Scenarios for 4-[(4-Ethoxybenzylidene)amino]benzenesulfonamide (CAS 197905-95-6) Based on Available Evidence


Synthetic Intermediate for Benzenesulfonamide-Derived Libraries in Medicinal Chemistry

The compound may serve as a synthetic intermediate for constructing benzenesulfonamide Schiff base libraries, leveraging its established single-step condensation synthesis with a reported 76% yield . The ethoxybenzylidene moiety provides a defined substitution pattern for structure-activity relationship expansion. Researchers developing carbonic anhydrase inhibitors or kinase-targeted agents may utilize this scaffold as a starting point for further derivatization, particularly given the structural validation of the ethoxy substituent in carbonic anhydrase binding pockets [1].

X-ray Crystallography and Biophysical Binding Studies for Target Engagement Validation

Based on the structural precedent established with 4-ethoxybenzenesulfonamide co-crystallized with human carbonic anhydrase II (PDB: 4RUZ) [1], the target compound may be suitable for X-ray crystallography studies aimed at characterizing the binding mode of extended Schiff base benzenesulfonamides with carbonic anhydrase isoforms. The ethoxy group's validated occupancy of the hydrophobic pocket provides a reference point for interpreting electron density maps. Comparative co-crystallization with methoxy-substituted or unsubstituted benzylidene analogs could elucidate the structural determinants of isoform selectivity.

Physicochemical Property Baseline for Computational Model Training and Validation

The availability of predicted physicochemical parameters (pKa = 10.45 ± 0.10, density = 1.24 ± 0.1 g/cm³) positions this compound as a candidate for experimental validation studies aimed at refining computational prediction models for Schiff base benzenesulfonamides. Laboratories engaged in cheminformatics and machine learning model development may procure this compound for experimental determination of solubility, logP, and permeability to benchmark in silico predictions against measured values.

Carbonic Anhydrase Inhibitor Discovery and Isoform Selectivity Screening

While no direct biological data exists for this compound, the benzenesulfonamide core is a well-established zinc-binding pharmacophore for carbonic anhydrase inhibition [1]. The ethoxy substitution pattern has been structurally validated in hCA-II co-crystal structures. Screening this compound against a panel of carbonic anhydrase isoforms (hCA I, II, IX, XII) could generate novel data regarding the contribution of the ethoxybenzylidene Schiff base extension to isoform selectivity. Such studies would provide the first quantitative biological characterization of this compound.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-[(4-Ethoxybenzylidene)amino]benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.